Thiobenzamide-2,3,4,5,6-d5
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Overview
Description
Thiobenzamide-2,3,4,5,6-d5 is a deuterated form of thiobenzamide, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used as a stable isotope reagent in various chemical and biochemical applications. Its molecular formula is C7H2D5NS, and it has a molecular weight of 142.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiobenzamide-2,3,4,5,6-d5 typically involves the deuteration of thiobenzamide. One common method is the reaction of thiobenzamide with deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. This process can be carried out using deuterated solvents and catalysts to ensure high levels of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and techniques to handle deuterated compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiobenzamide-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: Thiobenzamide can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiobenzamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiobenzamides. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Thiobenzamide-2,3,4,5,6-d5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiobenzamide-2,3,4,5,6-d5 involves its interaction with specific molecular targets and pathways. In biological systems, thiobenzamide can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterium atoms in this compound can influence the rate of these metabolic reactions, providing insights into the reaction mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiobenzamide: The non-deuterated form of thiobenzamide, used in similar applications but without the benefits of deuterium labeling.
N,N,2,4,6-pentamethyl-thiobenzamide: A sterically hindered thiobenzamide derivative with unique structural and chemical properties.
Uniqueness
Thiobenzamide-2,3,4,5,6-d5 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biochemical pathways and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C7H7NS |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |
InChI Key |
QIOZLISABUUKJY-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=S)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
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